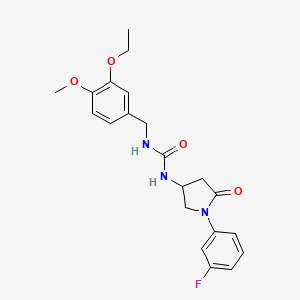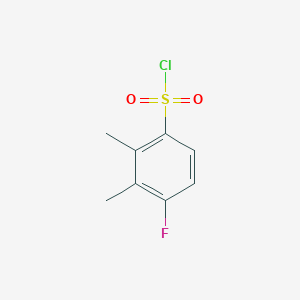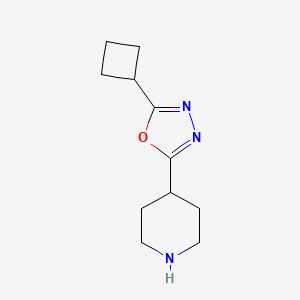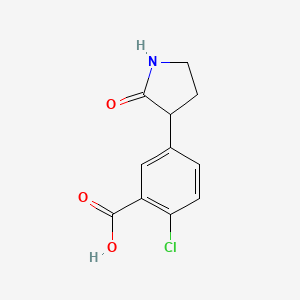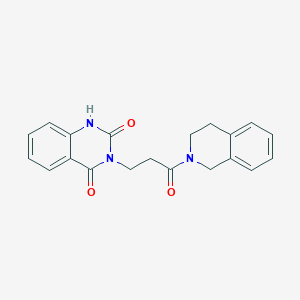
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits promising biological activities, including anticancer, antitumor, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
The synthesis of quinazoline-2,4(1H,3H)-diones, a core structure related to the specified compound, has been the subject of research due to its relevance in the development of pharmaceuticals such as Prazosin, Bunazosin, and Doxazosin. Studies have explored efficient synthesis methods involving green chemistry approaches. For example, the use of cesium carbonate as a catalyst for synthesizing quinazoline derivatives from 2-aminobenzonitriles with carbon dioxide has been reported, highlighting the role of reaction parameters such as bases, solvent, temperature, and CO2 pressure in the synthesis process (Patil, Tambade, Jagtap, & Bhanage, 2008). Additionally, solvent-free conditions have been employed to obtain quinazoline-2,4(1H,3H)-diones in good yields, emphasizing sustainable chemistry practices (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Pharmacological Potential
Research on derivatives of quinazoline-2,4(1H,3H)-diones has explored their potential in modifying carbohydrate metabolism, with a focus on hypoglycemic agents. An effective synthesis of hydrazides and their conversion to 2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl-)alkyl-(alkylaryl-,aryl-)-hydroisoindole-1,3(2H)-diones has been proposed. Pharmacological screening identified compounds acting as short-acting hypoglycemic agents, indicating the structural significance of the hydrogenated 1,3-dioxoisoindole moiety bonded to quinazoline cycles in the search for new hypoglycemic agents (Martynenko, Antypenko, Brazhko, Labenska, & Kovalenko, 2019).
Antimicrobial and Antiviral Activities
Compounds synthesized from 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione and its derivatives have been evaluated for their antimicrobial and antiviral properties. Notably, novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones demonstrated potent antibacterial activity against E. coli and S. aureus, as well as antitubercular and anti-HIV activity. This underscores the compound's potential as a scaffold for developing new antimicrobial agents (Sulthana, Chitra, Alagarsamy, Saravanan, & Solomon, 2021).
Propiedades
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-11-9-14-5-1-2-6-15(14)13-22)10-12-23-19(25)16-7-3-4-8-17(16)21-20(23)26/h1-8H,9-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUFVOJGVWDHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)
![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)

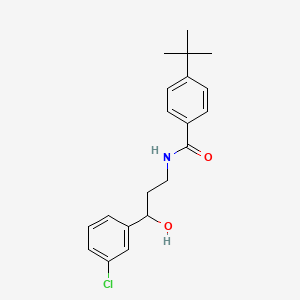
![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)
![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)
![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)
